3-Ethylmalate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

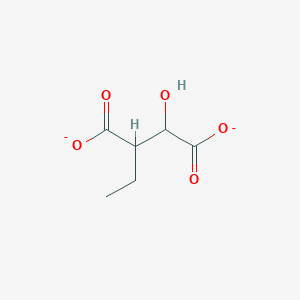

3-ethylmalate(2-) is dicarboxylate anion of 3-ethylmalic acid. It is a conjugate base of a 3-ethylmalic acid.

科学研究应用

Biological Production of Multi-Carbon Compounds

One prominent application of 3-ethylmalate(2-) is in the biological production of multi-carbon compounds from methane. Research indicates that metabolically engineered microorganisms can utilize methane as their sole carbon source to produce valuable chemicals, including biofuels. The conversion of 3-ethylmalate into 2-ketovalerate is catalyzed by specific enzymes, highlighting its role in microbial metabolism aimed at reducing petroleum dependency and improving environmental sustainability .

Metabolic Engineering

In metabolic engineering, 3-ethylmalate(2-) serves as an intermediate in various pathways, particularly in the synthesis of amino acids and other metabolites. For instance, studies on Arabidopsis thaliana demonstrate that enzymes such as isopropylmalate dehydrogenase (IPMDH) utilize this compound to facilitate methionine chain elongation. The structural analysis of these enzymes reveals insights into substrate specificity and metabolic function, which can be manipulated for enhanced production of desired compounds .

Drug Design and Repurposing

The compound's metabolic pathways have implications in drug design, particularly through platforms like NICEdrug.ch, which integrates data on small molecules' metabolism. By understanding how compounds like 3-ethylmalate(2-) interact with biological systems, researchers can identify potential drug repurposing opportunities and evaluate the druggability of specific enzymes involved in its metabolic pathway . This approach aims to streamline the drug discovery process by leveraging existing knowledge about metabolite interactions.

Environmental Impact Studies

Research has also explored the effects of environmental contaminants on metabolic pathways involving compounds like 3-ethylmalate(2-). For example, studies investigating microplastics' impact on freshwater organisms have identified alterations in glycolipid and energy metabolism linked to exposure to such contaminants. These findings emphasize the need for further investigation into how various compounds interact within ecological systems and their broader environmental implications .

Table 1: Enzymatic Pathways Involving 3-Ethylmalate(2-)

| Enzyme Name | Function | Organism |

|---|---|---|

| Isopropylmalate Dehydrogenase | Converts 3-ethylmalate to 2-ketovalerate | Arabidopsis thaliana |

| L-threonine Ammonia Lyase | Catalyzes conversion of L-threonine to ethylmalate | Various |

| Alcohol Dehydrogenase | Involved in alcohol production from metabolites | Various |

Table 2: Applications in Drug Design

| Application Area | Description | Examples |

|---|---|---|

| Drug Repurposing | Identifying new uses for existing drugs | Cancer treatments |

| Metabolism Identification | Understanding how drugs are metabolized | NICEdrug.ch platform |

| Toxicity Evaluation | Assessing potential toxic effects of compounds | Anticancer drugs |

Case Studies

Case Study 1: Methane Utilization

A study focused on engineered methanotrophic bacteria demonstrated that these microorganisms could effectively convert methane into multi-carbon compounds using pathways involving 3-ethylmalate(2-). This research highlighted the potential for sustainable biofuel production while minimizing agricultural land use .

Case Study 2: Metabolic Pathways in Plants

Research on Arabidopsis thaliana provided insights into the structural evolution of enzymes that utilize 3-ethylmalate(2-). By manipulating specific amino acids within these enzymes, scientists achieved altered substrate specificity, enhancing the plant's ability to synthesize glucosinolates—important compounds for plant defense .

化学反应分析

Downstream Metabolic Reactions

3-Ethylmalate(2−) participates in biosynthetic pathways for multi-carbon compounds, such as 1-butanol and isobutanol , as demonstrated in methanotrophic bacteria engineered for biofuel production .

Conversion to 2-Ketovalerate

In the 1-butanol biosynthesis pathway :

-

Isopropylmalate isomerase (EC 4.2.1.33) converts 2-ethylmalate to 3-ethylmalate(2−) .

-

3-Isopropylmalate dehydrogenase (EC 1.1.1.85) then oxidizes 3-ethylmalate(2−) to 2-ketovalerate , releasing CO2 and NADH:

3 ethylmalate 2 +NAD+→2 ketovalerate+CO2+NADH+H+

This step is critical for generating intermediates toward butyraldehyde and 1-butanol .

Associated Enzymes and Genetic Components

Key enzymes involved in 3-ethylmalate(2−) metabolism include:

Industrial Relevance

Engineered Methylomonas species utilize this pathway to convert methane-derived carbon into biofuels, leveraging 3-ethylmalate(2−) as a pivotal intermediate .

Structural and Kinetic Data Gaps

属性

分子式 |

C6H8O5-2 |

|---|---|

分子量 |

160.12 g/mol |

IUPAC 名称 |

2-ethyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/p-2 |

InChI 键 |

JUCRENBZZQKFGK-UHFFFAOYSA-L |

规范 SMILES |

CCC(C(C(=O)[O-])O)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。